Chemical structure and properties of 3',4'-Difluoro-2-methyl-1,1'-biphenyl
Chemical structure and properties of 3',4'-Difluoro-2-methyl-1,1'-biphenyl
An In-Depth Technical Guide to 3',4'-Difluoro-2-methyl-1,1'-biphenyl: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed methodologies for the synthesis and analysis of 3',4'-Difluoro-2-methyl-1,1'-biphenyl. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development who are interested in the strategic application of novel fluorinated biaryl scaffolds. While this specific molecule is not extensively characterized in current literature, this guide offers a predictive and instructive framework based on established chemical principles and data from analogous structures to facilitate its synthesis and exploration.
Introduction: The Strategic Value of Fluorinated Biphenyl Scaffolds
The introduction of fluorine atoms into organic molecules is a cornerstone strategy in modern drug discovery and materials science.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's physicochemical and biological characteristics. These modifications often lead to enhanced metabolic stability, improved binding affinity to target proteins, and modulated lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[2]
The 1,1'-biphenyl framework serves as a privileged scaffold, providing a rigid yet conformationally adaptable backbone for constructing complex molecular architectures. The combination of a biphenyl core with specific fluorine and methyl substitutions, as seen in 3',4'-Difluoro-2-methyl-1,1'-biphenyl, presents a compelling target for investigation. The difluoro substitution pattern on one ring introduces a significant dipole moment and alters the electronic landscape, while the ortho-methyl group on the adjacent ring induces a torsional twist between the phenyl planes. This steric hindrance can be crucial for disrupting planar interactions, enhancing solubility, and providing a vector for further functionalization.
This guide outlines a robust pathway for the synthesis of this novel compound via Suzuki-Miyaura coupling, details a comprehensive analytical workflow for its structural elucidation, and discusses its potential applications based on the well-documented utility of related fluorinated biphenyls.
Chemical Structure and Predicted Physicochemical Properties
The foundational step in exploring any new chemical entity is to understand its core structure and predict its fundamental properties. These in silico predictions guide experimental design, from selecting appropriate solvent systems to anticipating analytical signatures.
Molecular Structure
The IUPAC name for the target compound is 3',4'-Difluoro-2-methyl-1,1'-biphenyl. Its structure consists of a biphenyl core where one phenyl ring is substituted with a methyl group at the 2-position, and the other is substituted with fluorine atoms at the 3' and 4' positions.
Caption: Chemical structure of 3',4'-Difluoro-2-methyl-1,1'-biphenyl.
Predicted Physicochemical Data
The following table summarizes key physicochemical properties calculated based on the molecular structure. These values are essential for planning synthesis, purification, and analytical procedures.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₃H₁₀F₂ | - |
| Molecular Weight | 204.22 g/mol | Calculated from atomic weights. |
| XLogP3 | 4.2 | A measure of lipophilicity; indicates good potential for membrane permeability.[3] |
| Topological Polar Surface Area (TPSA) | 0 Ų | The molecule has no heteroatoms contributing to polar surface area. |
| Boiling Point | ~280-300 °C | Estimated based on similar non-functionalized biphenyl structures. |
| Melting Point | ~60-75 °C | Estimated based on isomers like 2,4-Difluoro-1,1'-biphenyl (61-66 °C).[4] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Toluene, Dichloromethane, Ethyl Acetate, Hexanes). | Typical for non-polar aromatic compounds. |
Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing biaryl systems due to its high functional group tolerance, excellent yields, and the commercial availability of a wide range of boronic acids and aryl halides.[5][6] This approach is ideally suited for the synthesis of 3',4'-Difluoro-2-methyl-1,1'-biphenyl.
Causality Behind Experimental Choices
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Reactants: 1-Bromo-3,4-difluorobenzene is chosen as the aryl halide, and (2-methylphenyl)boronic acid as the coupling partner. Both are commercially available and provide the desired substitution pattern directly.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and commonly used catalyst for Suzuki couplings, known for its reliability across a range of substrates.[6]
-
Base and Solvent: A combination of an aqueous base (e.g., K₃PO₄ or Na₂CO₃) and an organic solvent (e.g., Dioxane or Toluene) is standard. The base is crucial for the transmetalation step of the catalytic cycle, while the biphasic or homogeneous solvent system facilitates the reaction between the organic-soluble reactants and the aqueous-soluble base.
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology
-
Reaction Setup: To a pressure tube or round-bottom flask, add (2-methylphenyl)boronic acid (1.5 eq.), 1-bromo-3,4-difluorobenzene (1.0 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and Pd(PPh₃)₄ (0.02 eq.).
-
Solvent Addition and Degassing: Add a 3:1 mixture of dioxane and water. Seal the vessel and degas the mixture by bubbling nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 105 °C and stir vigorously for 8-12 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by a brine solution. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) to yield the pure 3',4'-Difluoro-2-methyl-1,1'-biphenyl.
Proposed Characterization and Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the newly synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Analytical Workflow Diagram
Caption: Comprehensive analytical workflow for structural confirmation and purity analysis.
Expected Spectroscopic Signatures
-
¹H NMR Spectroscopy: The spectrum (in CDCl₃) is expected to show signals in the aromatic region (~7.0-7.5 ppm) and a singlet for the methyl group.
-
Methyl Protons: A singlet around δ 2.1-2.3 ppm.
-
Aromatic Protons: A complex series of multiplets between δ 7.0 and 7.5 ppm. The protons on the difluorinated ring will likely show coupling to the adjacent fluorine atoms (³JHF and ⁴JHF).[7]
-
-
¹³C NMR Spectroscopy: The spectrum will be characterized by signals for the 12 unique aromatic carbons and one aliphatic carbon. A key feature will be the large coupling constants between carbon and fluorine atoms (¹JCF, ²JCF, etc.), which can be up to 250 Hz for directly attached carbons.[8]
-
Methyl Carbon: A signal around δ 15-20 ppm.
-
Aromatic Carbons: Signals between δ 110-155 ppm. The carbons C-3' and C-4' will appear as doublets with large ¹JCF coupling constants. Other carbons on both rings will show smaller ²JCF, ³JCF, and ⁴JCF couplings.
-
-
¹⁹F NMR Spectroscopy: This is a crucial technique for confirming the fluorine substitution pattern. 19F NMR is highly sensitive and has a wide chemical shift range.[9][10]
-
Signals: Two distinct signals are expected in the typical aromatic fluorine region (δ -100 to -150 ppm).
-
Coupling: The two fluorine atoms will likely exhibit ortho coupling to each other (³JFF) and coupling to nearby protons, resulting in complex multiplets (e.g., doublet of doublets or more complex patterns).
-
-
Mass Spectrometry (MS):
-
Molecular Ion: High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₃H₁₀F₂) with a molecular ion peak [M]⁺ at m/z 204.0750.
-
Fragmentation: In electron ionization (EI) mode, a notable fragmentation pathway for polyfluorinated aromatics is the loss of difluorocarbene (:CF₂), which would correspond to a neutral loss of 50 Da.[11] Other expected fragments would arise from the loss of a methyl group ([M-15]⁺) or H.
-
Potential Applications and Future Directions
Based on the utility of structurally similar compounds, 3',4'-Difluoro-2-methyl-1,1'-biphenyl is a promising candidate for exploration in several high-value research areas:
-
Medicinal Chemistry: The scaffold could serve as a novel core for the development of kinase inhibitors, GPCR modulators, or inhibitors of protein-protein interactions. The specific substitution pattern offers vectors for further chemical modification to optimize potency, selectivity, and ADME properties.[12]
-
Materials Science: Fluorinated biphenyls are widely used in the synthesis of liquid crystals for display technologies due to their chemical stability and unique dielectric properties. This compound could be investigated as a component in advanced liquid crystal mixtures.
-
Agrochemicals: The biphenyl structure is present in some fungicides and herbicides. The introduction of fluorine can enhance the biological activity and environmental persistence of such compounds.
Future work should focus on the successful synthesis and characterization of this molecule, followed by screening in relevant biological assays or evaluation of its physical properties for materials science applications.
Safety and Handling Precautions
While no specific toxicological data exists for 3',4'-Difluoro-2-methyl-1,1'-biphenyl, it should be handled with the standard precautions for new, uncharacterized chemical compounds. Fluorinated aromatic compounds should be treated as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Engineering Controls: Handle the solid and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Toxicity: Assume the compound is an irritant to the skin, eyes, and respiratory tract. Avoid direct contact and inhalation. In case of exposure, follow standard first-aid procedures. The long-term toxicological profile of many organofluorine compounds is an area of active research, and caution is warranted.[13]
References
A complete list of references cited in this document is provided below for verification and further reading.
Sources
- 1. 3',4'-Difluoro[1,1'-biphenyl]-2-amine | C12H9F2N | CID 26188946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. 3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine | C13H11F2N | CID 107626504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. 1691842-36-0|3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine|BLD Pharm [bldpharm.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
